8-Chloroquinolin-3-ol

Solubility Formulation Physicochemical Properties

8-Chloroquinolin-3-ol (CAS 25369-39-5), also known as 8-chloro-3-hydroxyquinoline, is a chlorinated derivative of quinoline with the molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol. As a member of the chloroquinolinol class, it serves as a crucial building block and intermediate in medicinal chemistry, particularly for the synthesis of compounds with antimalarial and antimicrobial potential.

Molecular Formula C9H6ClNO
Molecular Weight 179.60
CAS No. 25369-39-5
Cat. No. B3028647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinolin-3-ol
CAS25369-39-5
Molecular FormulaC9H6ClNO
Molecular Weight179.60
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)Cl)O
InChIInChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H
InChIKeyHXDOLOXNQXOFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinolin-3-ol (CAS 25369-39-5): A Key Halogenated Quinoline Scaffold for Pharmaceutical Research & Development


8-Chloroquinolin-3-ol (CAS 25369-39-5), also known as 8-chloro-3-hydroxyquinoline, is a chlorinated derivative of quinoline with the molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol [1]. As a member of the chloroquinolinol class, it serves as a crucial building block and intermediate in medicinal chemistry, particularly for the synthesis of compounds with antimalarial and antimicrobial potential . The compound is characterized by its crystalline solid form, a predicted boiling point of 348.5±22.0 °C, and a logP of 2.59, indicating moderate lipophilicity [2]. It is commercially available with typical purities of 95% or 98% and is recommended for storage at 2-8°C in a sealed, dry environment to maintain stability [3].

Why 8-Chloroquinolin-3-ol is Not a Readily Interchangeable Commodity Chemical


The practice of substituting a specific quinoline derivative with a general 'chloroquinoline' is scientifically unsound due to the profound impact of halogen type and substitution position on biological activity and physical properties. The position of the chloro substituent on the quinoline ring is a critical determinant of a molecule's pharmacophore, influencing its electronic distribution, steric hindrance, and ability to interact with biological targets [1]. For example, while 5-chloro-8-quinolinol exhibits unique p53-modulating activity, this property is absent in other isomers [2]. Furthermore, the presence of a halogen atom at the 8-position is key for certain synthetic pathways, as it provides a functional handle for further chemical derivatization. Therefore, the selection of 8-chloroquinolin-3-ol is not an arbitrary choice but a specific requirement driven by targeted synthetic strategies or structure-activity relationship (SAR) studies, where its precise molecular architecture is non-negotiable.

8-Chloroquinolin-3-ol (CAS 25369-39-5): Quantified Differentiation Against Key Comparators


Aqueous Solubility of 8-Chloroquinolin-3-ol vs. Unsubstituted 8-Hydroxyquinoline

The introduction of the 8-chloro substituent substantially reduces aqueous solubility compared to the unsubstituted parent, 8-hydroxyquinoline. 8-Chloroquinolin-3-ol exhibits a solubility of approximately 0.15 g/L in water at 25°C [1]. This is in contrast to 8-hydroxyquinoline, which has a reported solubility of approximately 0.6 g/L at 25°C. This difference of ~0.45 g/L represents a roughly 4-fold reduction in water solubility, which can directly affect extraction efficiency, formulation requirements, and handling procedures.

Solubility Formulation Physicochemical Properties

Improved Synthesis Yield of 3-Chloro-8-quinolinol Relative to Prior Synthetic Routes

A key study by Gershon and Clarke (1991) developed improved synthetic procedures for several monochloro-8-quinolinols, including the 3-chloro analog [1]. Their work explicitly states that the newly developed methods afforded 'greater yields and/or reduced the number of steps' compared to previously reported procedures. While the publication provides 1H-NMR spectra for all 12 possible monochloro and monobromo analogues, it establishes a framework where the availability of a more efficient synthesis enhances the compound's value for downstream research.

Synthetic Methodology Process Chemistry Halogenation

Moderate Funigitoxicity of 3-Chloro-8-quinolinol Against Aspergillus niger

In a study evaluating the fungitoxicity of various chloro- and bromo-substituted 8-quinolinols, 3-chloro-8-quinolinol demonstrated an average Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Aspergillus niger in Yeast Nitrogen Base (YNB) medium [1]. This places it among the moderately active analogs, with some like the 5-chloro and 7-chloro derivatives showing slightly better activity (MIC of 8 µg/mL), while the 2-chloro and 6-chloro derivatives were considerably less effective (MIC of 32-64 µg/mL).

Antifungal Structure-Activity Relationship (SAR) Fungitoxicity

8-Chloroquinolin-3-ol: High-Impact Application Scenarios Driven by Differential Evidence


Medicinal Chemistry: Fine-Tuning Bioactivity in Antimalarial and Antimicrobial SAR Studies

Given its distinct fungitoxicity profile against A. niger, where it exhibits an MIC of 16 µg/mL [1], 8-chloroquinolin-3-ol is an ideal candidate for inclusion in structure-activity relationship (SAR) libraries exploring halogenated quinolines. Its activity level is specifically quantifiable against other regioisomers, allowing medicinal chemists to precisely map the contribution of the 8-chloro-3-hydroxy substitution pattern to antifungal potency. This makes it a crucial comparator when optimizing lead compounds for antimalarial or broad-spectrum antimicrobial applications .

Process R&D and Scale-Up: Leveraging Improved Synthetic Routes

For process chemists, the compound's value is underscored by published work demonstrating that its synthesis can be achieved with 'greater yields and/or reduced number of steps' compared to prior methods [2]. This evidence supports its use as a scalable intermediate in the multi-step synthesis of more complex quinoline-based therapeutics, offering a more economically viable and operationally simpler route than those available for other less-studied chloro- or bromo-quinolinols.

Formulation Development: Modeling and Managing Lipophilic Drug Candidates

With a well-defined aqueous solubility of ~0.15 g/L at 25°C and a calculated logP of 2.59 [3], 8-chloroquinolin-3-ol serves as a reliable model compound in pre-formulation studies. Its significantly lower solubility compared to unsubstituted 8-hydroxyquinoline provides a benchmark for understanding how a single chlorine substitution can alter a molecule's physicochemical behavior, directly impacting decisions on solvent selection, dissolution testing, and drug delivery strategies for new chemical entities within the quinoline series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.